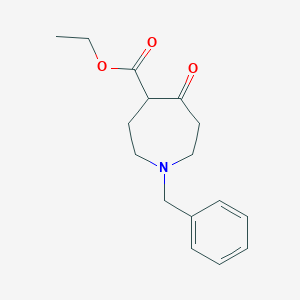

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Descripción general

Descripción

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is a chemical compound belonging to the class of azepane carboxylates. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate typically involves the reaction of benzylamine with ethyl 4-oxopentanoate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the azepane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted azepane derivatives.

Aplicaciones Científicas De Investigación

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 1-Cbz-5-oxoazepane-4-carboxylate: Another azepane carboxylate with similar structural features.

1-Benzyl-4-ethyl-5-oxo-1,4-azepanedicarboxylate: A related compound with additional carboxylate groups.

Uniqueness

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.34 g/mol

- CAS Number : 19673-12-2

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with ethyl 4-oxopentanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions are crucial for forming the azepane ring effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed pathways remain to be fully elucidated.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising potential for developing new antimicrobial agents based on this compound.

- Cancer Cell Line Study : In a study involving human lung adenocarcinoma (A549) cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) at concentrations above 50 µM, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Ethyl 1-Cbz-5-oxoazepane-4-carboxylate | 31696-09-0 | Antimicrobial and anticancer properties |

| 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | 31696-09-0 | Used as a precursor for heterocyclic compounds |

This compound is unique due to its specific structural configuration that imparts distinct chemical and biological properties compared to other azepane derivatives .

Propiedades

IUPAC Name |

ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCFGTMTPVIMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500010 | |

| Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19673-12-2 | |

| Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.